molecular formula C28H22N2O4 B11645866 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide

Cat. No.: B11645866
M. Wt: 450.5 g/mol
InChI Key: GEGGQYVGPMREQG-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a methoxyphenyl group, and a benzyloxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Benzylation: The benzyloxy group is introduced by reacting the phenol with benzyl bromide in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with 3-(benzyloxy)benzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-3-(benzyloxy)benzamide
  • N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(benzyloxy)benzamide
  • N-[5-(1,3-benzoxazol-2-yl)-2-ethoxyphenyl]-3-(benzyloxy)benzamide

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications, such as fluorescence-based assays and therapeutic interventions.

Properties

Molecular Formula

C28H22N2O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C28H22N2O4/c1-32-25-15-14-21(28-30-23-12-5-6-13-26(23)34-28)17-24(25)29-27(31)20-10-7-11-22(16-20)33-18-19-8-3-2-4-9-19/h2-17H,18H2,1H3,(H,29,31)

InChI Key

GEGGQYVGPMREQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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